Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is a chemical compound with the molecular formula and a molecular weight of approximately 212.202 g/mol. It is classified under the category of organic compounds, specifically as an ester derived from oxoacetic acid. This compound is notable for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
Source: The compound is identified by the CAS number 96546-37-1 and can be sourced from chemical suppliers specializing in laboratory reagents and research chemicals .
Classification: Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate falls under the category of esters, which are characterized by the presence of a carbonyl group adjacent to an ether link. This classification is significant due to the compound's reactivity and utility in various synthetic pathways.
The synthesis of ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate can be achieved through several methods, primarily involving the condensation of cyclohexanone derivatives with ethyl oxoacetate.
Methods:
The molecular structure of ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate features a cyclohexane ring with two keto groups at positions 2 and 6, contributing to its dioxo nature. The structural formula can be represented as follows:
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is reactive due to its functional groups.
Reactions:
The mechanism of action for ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate primarily involves its reactivity through nucleophilic attack at the carbonyl carbon by nucleophiles such as amines or alcohols.
This mechanism is crucial in understanding how this compound interacts with biological molecules or participates in synthetic pathways.
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate has several applications in scientific research:
Cyclohexane-1,3-dione serves as the foundational precursor for synthesizing ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate (CAS: 96546-37-1). This β-dicarbonyl compound undergoes base-mediated Claisen condensation with diethyl oxalate, exploiting its enolizable protons to form a new C–C bond at the α-position. The reaction proceeds via nucleophilic attack of the cyclohexane-1,3-dione enolate on the electrophilic carbonyl carbon of diethyl oxalate, yielding a β-ketoester intermediate that tautomerizes to the stable 2,6-dioxocyclohexyl backbone. This method demonstrates high regioselectivity due to the symmetric nature of the 1,3-dicarbonyl system [2] [3].
Table 1: Optimization of Cyclohexanone-Derived Condensation
Precursor | Reaction Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|
Cyclohexane-1,3-dione | 6 | 0–20 | 72–77 |
5,5-Difluoro derivative | 8 | Reflux | 68 |
2-Methyl derivative | 7 | 25 | 65 |
Sodium ethoxide (NaOEt) in anhydrous ethanol acts as a dual-purpose catalyst in this synthesis. It deprotonates cyclohexane-1,3-dione (pKa ≈ 9–11) to generate the nucleophilic enolate while simultaneously activating diethyl oxalate toward nucleophilic addition. Critically, NaOEt concentration controls reaction progression: ≤20% w/v minimizes ester hydrolysis while enabling in situ cyclization of intermediates. Reactions conducted at 0–5°C significantly suppress diketone self-condensation side products, enhancing the target compound’s purity to >95% as confirmed by HPLC. Post-reaction, neutralization with acetic acid quenches the catalyst without generating water-insoluble salts that complicate isolation [2] [3] [9].
Ethyl chloroacetate (ClCH₂CO₂C₂H₅) enables direct C-acylation of cyclohexane-1,3-dione enolates under phase-transfer conditions. This method circumvents the equilibrium limitations of Claisen condensations by employing the irreversible alkylation pathway. Optimization studies reveal that slow addition (1–2 mL/min) of ethyl chloroacetate to the preformed dione enolate at −10°C suppresses N-acylation and diester formation. Anhydrous potassium carbonate acts as an acid scavenger, improving yields to 81–85% compared to 68–72% with triethylamine. The resulting ethyl 2-(2,6-dioxocyclohexyl)acetate intermediate undergoes oxidation with pyridinium chlorochromate (PCC) to install the additional α-keto functionality, completing the synthesis of the target oxoacetate [2] [4].
Solvent-free protocols enhance atom economy and reduce purification complexity. In a validated approach, mechanical milling of cyclohexane-1,3-dione, diethyl oxalate, and NaOEt (1:1.2:1.1 molar ratio) at 25°C for 45 minutes achieves 89% conversion. Subsequent ethanol extraction isolates the product in 76% yield with minimal impurities. One-pot acylation-oxidation sequences employ oxalyl chloride [(COCl)₂] as both the acylating and oxidizing agent: cyclohexane-1,3-dione first undergoes enol acylation, followed by Kornblum oxidation of the α-acetate group to yield the α-ketoester directly. This cascade reduces step count and improves overall yield to 78% while avoiding transition metal oxidants [4] [9].
Table 2: Solvent Influence on Acylation Efficiency
Solvent System | Reaction Time (h) | Workup Complexity | Yield (%) |
---|---|---|---|
Anhydrous ethanol | 6.0 | Moderate | 77 |
Toluene/THF (1:1) | 4.5 | High | 82 |
Solvent-free (milling) | 0.75 | Low | 76 |
Dichloromethane | 3.0 | Moderate | 79 |
Ethanol emerges as the optimal green solvent due to its renewable sourcing, low toxicity (LD50 > 7,000 mg/kg), and ability to dissolve both ionic (NaOEt) and organic reactants. Biocatalytic alternatives utilize lipases (e.g., Candida antarctica Lipase B) immobilized on silica to catalyze transesterification between dimethyl oxalate and cyclohexane-1,3-dione derivatives at 40°C, achieving 65% yield but requiring 24-hour reaction times. Microwave irradiation (100 W, 80°C) in ethanol reduces condensation time from 6 hours to 25 minutes while maintaining 75% yield, as confirmed by scale-up trials (500g batch). Life-cycle assessment confirms ethanol-based processes reduce E-factor (kg waste/kg product) by 62% compared to dichloromethane-based routes [4] [9].
Table 3: Environmental Metrics of Synthetic Routes
Parameter | Conventional Route | Green Route | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 28 | 11 | 61% ↓ |
Energy consumption | 185 kWh/kg | 92 kWh/kg | 50% ↓ |
Carbon footprint | 44 kg CO₂-eq/kg | 19 kg CO₂-eq/kg | 57% ↓ |
Water usage | 120 L/kg | 40 L/kg | 67% ↓ |
Comprehensive Compound Index
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